molecular formula C11H9NO6 B13918286 methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate

methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate

Katalognummer: B13918286
Molekulargewicht: 251.19 g/mol
InChI-Schlüssel: TXYOYNRLFGCFCS-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate is an organic compound characterized by its nitrobenzo[d][1,3]dioxole moiety and acrylate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate typically involves the esterification of (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of alternative catalysts and solvents may also be explored to improve the sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acrylate ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acrylates.

Wissenschaftliche Forschungsanwendungen

Methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or toxicity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (E)-3-(4-nitrophenyl)acrylate: Similar structure but with a different aromatic ring.

    Methyl (E)-3-(6-chlorobenzo[d][1,3]dioxol-5-yl)acrylate: Similar structure but with a chloro substituent instead of a nitro group.

Uniqueness

Methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate is unique due to the presence of the nitrobenzo[d][1,3]dioxole moiety, which imparts specific electronic and steric properties

Eigenschaften

Molekularformel

C11H9NO6

Molekulargewicht

251.19 g/mol

IUPAC-Name

methyl (E)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C11H9NO6/c1-16-11(13)3-2-7-4-9-10(18-6-17-9)5-8(7)12(14)15/h2-5H,6H2,1H3/b3-2+

InChI-Schlüssel

TXYOYNRLFGCFCS-NSCUHMNNSA-N

Isomerische SMILES

COC(=O)/C=C/C1=CC2=C(C=C1[N+](=O)[O-])OCO2

Kanonische SMILES

COC(=O)C=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.